molecular formula C18H24ClNO2 B11995809 1,2-Bis(p-methoxyphenyl)butylamine hydrochloride

1,2-Bis(p-methoxyphenyl)butylamine hydrochloride

Cat. No.: B11995809
M. Wt: 321.8 g/mol
InChI Key: HTRCEAOMMNYFGW-UHFFFAOYSA-N
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Description

1,2-bis(4-methoxyphenyl)butan-1-amine hydrochloride is a chemical compound with the molecular formula C18H24ClNO2. It is known for its unique structure, which includes two methoxyphenyl groups attached to a butanamine backbone. This compound is often used in early discovery research and is part of a collection of rare and unique chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-bis(4-methoxyphenyl)butan-1-amine hydrochloride typically involves the reaction of 4-methoxybenzaldehyde with a suitable amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with additional purification steps to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

1,2-bis(4-methoxyphenyl)butan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1,2-bis(4-methoxyphenyl)butan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2-bis(4-methoxyphenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)butan-1-amine hydrochloride
  • 4-phenoxy-1-phenyl-1-butanamine hydrochloride
  • 3,4-diphenyl-1-butanamine hydrochloride

Uniqueness

1,2-bis(4-methoxyphenyl)butan-1-amine hydrochloride is unique due to its specific structure, which includes two methoxyphenyl groups. This structural feature imparts distinct chemical and biological properties, making it valuable for research and potential therapeutic applications .

Properties

Molecular Formula

C18H24ClNO2

Molecular Weight

321.8 g/mol

IUPAC Name

1,2-bis(4-methoxyphenyl)butan-1-amine;hydrochloride

InChI

InChI=1S/C18H23NO2.ClH/c1-4-17(13-5-9-15(20-2)10-6-13)18(19)14-7-11-16(21-3)12-8-14;/h5-12,17-18H,4,19H2,1-3H3;1H

InChI Key

HTRCEAOMMNYFGW-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)OC)C(C2=CC=C(C=C2)OC)N.Cl

Origin of Product

United States

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